Dieckol

Übersicht

Beschreibung

Dieckol is a phlorotannin that can be found in arame (Eisenia bicyclis), in Ecklonia cava, or in Ecklonia stolonifera . This compound shows antithrombotic and profibrinolytic activities . It also has an effect on hair growth . Dieckol is a naturally occurring phlorotannin found in some brown algal species . It has anti-bacterial, anti-cancer, anti-oxidant, anti-aging, anti-diabetic, and neuroprotective actions .

Synthesis Analysis

Rhodamine-labelled dieckol synthesized through a click reaction was found to be localized in the endoplasmic reticulum (ER) of RAW 264.7 cells .Chemical Reactions Analysis

Dieckol was found to enhance the extraction yield from Ecklonia cava through optimization of major variables in a generally recognized as safe solvent-based process .Wirkmechanismus

Dieckol is a major polyphenol found in marine brown seaweed, specifically in the species Ecklonia cava . It has been gaining attention in the scientific community due to its potential biological activities .

Target of Action

Dieckol primarily targets the GABA A -Benzodiazepine (BZD) receptor . This receptor plays a crucial role in the sleep-wake state of organisms . Dieckol also targets the PI3K, AKT, mTOR, and FAK signaling molecules, which play significant roles in cell apoptosis induction .

Mode of Action

Dieckol interacts with its targets, leading to various changes in cellular functions. For instance, it enhances non-rapid eye movement sleep (NREMS) in mice by activating the GABA A -BZD receptor . In the context of cancer, dieckol inhibits the PI3K, AKT, mTOR, and FAK signaling molecules, playing a crucial role in inducing apoptosis in cancer cells .

Biochemical Pathways

Dieckol affects several biochemical pathways. It promotes vasodilation by modulating calcium signaling and the PI3K/AKT/eNOS pathway . In cancer cells, dieckol modulates the expression of key molecules that regulate apoptosis, inflammation, invasion, and angiogenesis .

Pharmacokinetics

The pharmacokinetics of dieckol, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are still under investigation. One derivative of dieckol, dk07, has shown good binding affinity for the receptor binding domain (rbd) of sars-cov-2, along with acceptable physicochemical, pharmacokinetic, drug-likeness, and admet properties .

Result of Action

Dieckol’s action results in various molecular and cellular effects. It has been shown to enhance sleep in mice by increasing the amount of NREMS and decreasing wakefulness . In cancer cells, dieckol induces apoptosis and inhibits cell proliferation, invasion, and angiogenesis .

Action Environment

The action of dieckol can be influenced by environmental factors. For instance, dieckol administration increased NREMS duration in a dose-dependent manner in mice . Moreover, dieckol remarkably inhibited lipid accumulation in high-fat diet-induced animal models .

Safety and Hazards

Dieckol should be handled with care to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

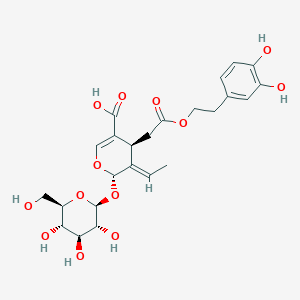

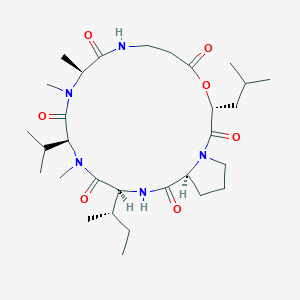

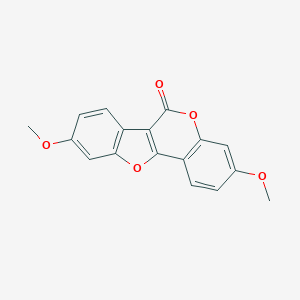

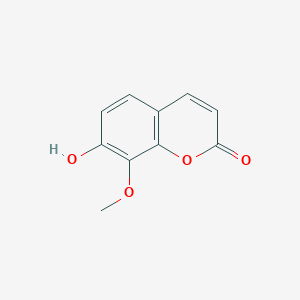

4-[4-[6-(3,5-dihydroxyphenoxy)-4,7,9-trihydroxydibenzo-p-dioxin-2-yl]oxy-3,5-dihydroxyphenoxy]dibenzo-p-dioxin-1,3,6,8-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H22O18/c37-12-1-13(38)3-15(2-12)49-31-22(44)10-25(47)34-35(31)54-30-21(43)8-17(9-27(30)52-34)48-28-19(41)6-16(7-20(28)42)50-32-23(45)11-24(46)33-36(32)53-29-18(40)4-14(39)5-26(29)51-33/h1-11,37-47H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZQFGYIIYNNEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)OC5=C(C=C(C=C5O)OC6=C(C=C(C7=C6OC8=C(C=C(C=C8O7)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H22O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388366 | |

| Record name | Dieckol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dieckol | |

CAS RN |

88095-77-6 | |

| Record name | Dieckol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88095-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dieckol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088095776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dieckol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIECKOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU0ESU4399 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one](/img/structure/B190934.png)